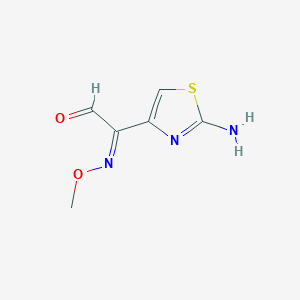
EC 410-620-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride typically involves the reaction of 2-amino-1,3-thiazole with methoxyiminoacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-(2-Amino-1,3-thiazol-4-yl)(ethoxyimino)acetyl chloride: Similar structure but with an ethoxyimino group instead of a methoxyimino group.
2-Amino-1,3-thiazole derivatives: Various derivatives with different substituents on the thiazole ring.
Uniqueness
2-(2-Amino-1,3-thiazol-4-YL)-(Z)-2-methoxyiminoacetyl chloride hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
119154-86-8 |
|---|---|
Formule moléculaire |
C6H7N3O2S |
Poids moléculaire |
185.21 g/mol |
Nom IUPAC |
(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetaldehyde |
InChI |
InChI=1S/C6H7N3O2S/c1-11-9-4(2-10)5-3-12-6(7)8-5/h2-3H,1H3,(H2,7,8)/b9-4+ |
Clé InChI |
LRGBSHQFAZWNDF-RUDMXATFSA-N |
SMILES |
CON=C(C=O)C1=CSC(=N1)N |
SMILES isomérique |
CO/N=C(\C=O)/C1=CSC(=N1)N |
SMILES canonique |
CON=C(C=O)C1=CSC(=N1)N |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















